3-Fluoro-4-hydroxyphenylpropanenitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-4-hydroxyphenylpropanenitrile can be synthesized through various synthetic routes. One common method involves the reaction of 3-fluorophenol with acrylonitrile in the presence of a base, such as potassium carbonate, under reflux conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-fluorophenol attacks the acrylonitrile, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-hydroxyphenylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions
Major Products
Oxidation: Formation of 3-fluoro-4-hydroxybenzaldehyde or 3-fluoro-4-hydroxyacetophenone.
Reduction: Formation of 3-fluoro-4-hydroxyphenylpropanamine.
Substitution: Formation of various substituted phenylpropanenitriles depending on the nucleophile used
Scientific Research Applications
3-Fluoro-4-hydroxyphenylpropanenitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-hydroxyphenylpropanenitrile depends on its specific application
Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and resulting in biological effects.
Signal Transduction: It can interfere with signal transduction pathways, affecting cellular processes
Comparison with Similar Compounds
3-Fluoro-4-hydroxyphenylpropanenitrile can be compared with other similar compounds, such as:
3-Fluoro-4-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
3-Fluoro-4-hydroxyacetophenone: Similar structure but with a ketone group instead of a nitrile group.
3-Fluoro-4-hydroxyphenylpropanamine: Similar structure but with an amine group instead of a nitrile group
Properties
Molecular Formula |
C9H8FNO |
---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
3-(3-fluoro-4-hydroxyphenyl)propanenitrile |
InChI |
InChI=1S/C9H8FNO/c10-8-6-7(2-1-5-11)3-4-9(8)12/h3-4,6,12H,1-2H2 |
InChI Key |
QSYJZVLYARVSHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCC#N)F)O |
Origin of Product |
United States |
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